N-(methylsulfonyl)-beta-alanine chemical structure and properties
N-(methylsulfonyl)-beta-alanine chemical structure and properties
Topic: N-(methylsulfonyl)-beta-alanine: Chemical Structure, Synthesis, and Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
N-(methylsulfonyl)-beta-alanine (CAS: 105611-92-5), also known as 3-(methylsulfonamido)propanoic acid , is a functionalized amino acid derivative widely utilized in medicinal chemistry as a polar scaffold and linker. Unlike its parent compound,
This guide provides a comprehensive technical analysis of the compound, detailing its structural properties, validated synthesis protocols, and applications in fragment-based drug discovery (FBDD), specifically in the context of protein-protein interaction (PPI) inhibitors.
Chemical Identity & Structural Analysis
Nomenclature and Identifiers
| Property | Detail |
| IUPAC Name | 3-(methanesulfonylamino)propanoic acid |
| Common Synonyms | N-Mesyl- |
| CAS Number | 105611-92-5 |
| Molecular Formula | C |
| Molecular Weight | 167.18 g/mol |
| SMILES | CS(=O)(=O)NCCC(=O)O |
Structural Topology
The molecule consists of a three-carbon backbone (propanoic acid) terminated by a sulfonamide group. The replacement of the primary amine of
Physicochemical Properties
-
Acidity (pKa):
-
Carboxylic Acid: ~4.5 (similar to propionic acid).
-
Sulfonamide NH: ~10.5 (weakly acidic).
-
Implication: At physiological pH (7.4), the molecule exists primarily as a mono-anion (carboxylate), unlike
-alanine which is zwitterionic. This increases its permeability through membranes that repel highly polar zwitterions, although it remains hydrophilic.
-
-
Solubility: High solubility in polar organic solvents (DMSO, Methanol, THF) and water; low solubility in non-polar solvents (Hexane, Et
O). -
Physical State: White crystalline solid (typical of sulfonamido acids).
Synthesis & Production Protocols
Two primary routes are established for the synthesis of N-(methylsulfonyl)-beta-alanine. Method A is the industrial standard for scale-up, while Method B is preferred in multistep synthesis where ester protection is required.
Method A: Direct Schotten-Baumann Sulfonylation
This method utilizes aqueous basic conditions to sulfonylate
Reagents:
Protocol:
-
Dissolution: Dissolve
-alanine (1.0 equiv) in 2M NaOH (2.2 equiv) at 0°C. -
Addition: Dropwise add Methanesulfonyl chloride (1.1 equiv) over 30 minutes, maintaining temperature <5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (stain with bromocresol green) or LC-MS.
-
Workup: Acidify the solution to pH ~1–2 using concentrated HCl.
-
Extraction: Extract the product into Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO
, filter, and concentrate in vacuo. Recrystallize from EtOAc/Hexane if necessary.
Method B: Ester Hydrolysis Route
This route is often cited in medicinal chemistry literature (e.g., UniBo Thesis) when the intermediate methyl ester is used for purification or further derivatization before final hydrolysis.
Protocol (Method B):
-
Solvation: Dissolve methyl 3-(methylsulfonamido)propanoate in a 1:1 mixture of MeOH/THF.
-
Hydrolysis: Add LiOH (2M aqueous solution, 3.0 equiv). Stir at room temperature overnight.
-
Quench: Acidify the reaction mixture with 1M HCl to pH 2.
-
Isolation: Extract with EtOAc, dry, and concentrate to yield the free acid.
Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
N-(methylsulfonyl)-beta-alanine serves as a critical "linker-fragment" in designing inhibitors for protein-protein interactions (PPI).
-
Case Study (RAD51-BRCA2): Research has utilized this scaffold to disrupt the interaction between RAD51 and BRCA2, a pathway critical for DNA repair in cancer cells. The propanoic acid tail mimics the aspartate/glutamate side chains, while the sulfonamide provides a bioisostere for the peptide bond, improving metabolic stability against proteases.
Bioisosterism
The N-mesyl group is a strategic bioisostere for the N-acetyl group.
-
Comparison: N-Acetyl-
-alanine vs. N-Mesyl- -alanine. -
Advantage: The sulfonamide NH is more acidic (better H-bond donor in specific environments) and the sulfonyl group is larger and more lipophilic than the carbonyl, potentially filling hydrophobic pockets in enzyme active sites more effectively.
Peptidomimetics
In peptide synthesis, this molecule is used as a C-terminal cap or an internal spacer . Its lack of a basic amine prevents it from participating in further chain elongation unless the carboxylic acid is activated, making it an ideal "stopper" unit to define peptide length and solubility.
Analytical Characterization
To validate the synthesis of N-(methylsulfonyl)-beta-alanine, the following spectral data should be obtained:
-
H NMR (DMSO-d
, 400 MHz):- 12.3 (s, 1H, COOH )
- 7.1 (t, 1H, NH )
-
3.15 (q, 2H, N-CH
) -
2.90 (s, 3H, SO
CH ) -
2.45 (t, 2H, CH
-CO)
-
Mass Spectrometry (ESI):
-
Calculated [M-H]
: 166.05 -
Observed [M-H]
: 166.1
-
References
-
Synthesis and Application in PPI Inhibitors
- Title: Structure-Based Design Approach to the Identific
- Source: University of Bologna (UniBo), Doctoral Thesis, 2018.
- Context: Describes the synthesis of 3-(methylsulfonamido)propanoic acid (Compound 128) via LiOH hydrolysis.
-
URL:[Link]
-
Chemical Identity & CAS Verification
- Title: 3-[(Methylsulfonyl)amino]propanoic acid - Substance Detail.
- Source: National Center for Biotechnology Information (PubChem) / Chemical Suppliers (Angene/Finetech).
-
URL:[Link] (Search Term: 105611-92-5)
- General Protocol for Sulfonylation (Schotten-Baumann): Title: Protection of Amino Groups as Sulfonamides. Source:Greene's Protective Groups in Organic Synthesis, Wiley-Interscience. Note: Standard reference for the methodology described in Method A.
